1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine
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Overview
Description
1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine is a compound that features a thiophene ring substituted with a trifluoromethylphenyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is treated with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Ethanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Ethanamine derivatives, electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent.
Comparison with Similar Compounds
- **1-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)methanamine
- **1-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)propanamine
- **1-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)butanamine
Uniqueness: 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NS/c1-8(17)12-6-10(7-18-12)9-2-4-11(5-3-9)13(14,15)16/h2-8H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBXBUQMSZTJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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